molecular formula C9H13BrN2 B8713862 5-Bromo-3-(diethylamino)pyridine

5-Bromo-3-(diethylamino)pyridine

Cat. No.: B8713862
M. Wt: 229.12 g/mol
InChI Key: VQZFCZXMESZYIE-UHFFFAOYSA-N
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Description

5-Bromo-3-(diethylamino)pyridine is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the 5-position of the pyridine ring and two ethyl groups attached to the nitrogen atom at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-(diethylamino)pyridine typically involves the bromination of N,N-diethylpyridine-3-amine. One common method is the direct bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and consistent production. The use of automated systems and reactors can help in maintaining optimal reaction conditions and minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-(diethylamino)pyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles.

    Coupling Reactions: Palladium catalysts, such as palladium acetate (Pd(OAc)2), and bases like potassium carbonate (K2CO3) are commonly used.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are employed.

Major Products Formed

    Substitution Reactions: Formation of substituted pyridine derivatives.

    Coupling Reactions: Formation of biaryl compounds.

    Oxidation and Reduction Reactions: Formation of various oxidized or reduced pyridine derivatives.

Scientific Research Applications

5-Bromo-3-(diethylamino)pyridine has several applications in scientific research:

    Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design and development.

    Material Science: It can be used in the synthesis of novel materials with specific electronic or optical properties.

    Biological Studies: The compound is studied for its interactions with biological targets and its potential biological activities.

Mechanism of Action

The mechanism of action of 5-Bromo-3-(diethylamino)pyridine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the diethylamino group can influence its binding affinity and specificity towards these targets. The exact pathways involved can vary based on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-N,N-dimethylpyridine-3-amine: Similar structure but with methyl groups instead of ethyl groups.

    5-Chloro-N,N-diethylpyridine-3-amine: Similar structure but with a chlorine atom instead of a bromine atom.

    5-Bromo-N,N-diethylpyridine-2-amine: Similar structure but with the amino group at the 2-position instead of the 3-position.

Uniqueness

5-Bromo-3-(diethylamino)pyridine is unique due to the specific positioning of the bromine atom and the diethylamino group, which can influence its reactivity and interactions with other molecules. This unique structure can make it a valuable compound for specific synthetic and research applications.

Properties

Molecular Formula

C9H13BrN2

Molecular Weight

229.12 g/mol

IUPAC Name

5-bromo-N,N-diethylpyridin-3-amine

InChI

InChI=1S/C9H13BrN2/c1-3-12(4-2)9-5-8(10)6-11-7-9/h5-7H,3-4H2,1-2H3

InChI Key

VQZFCZXMESZYIE-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC(=CN=C1)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 3-amino-5-bromopyridine (Aldrich, Buchs, Switzerland, 400 mg, 2.31 mmol), acetic acid (0.4 ml, 6.99 mmol) and acetaldehyde (Fluka, Buchs, Switzerland, 153 mg, 3.47 mmol) in dichloromethane was stirred for 1.5 h at rt then was added sodium triacetoxyborohydride (980 mg, 4.62 mmol). The reaction mixture was stirred 17.5 h at rt then were added at 1.5 h interval acetaldehyde (153 mg, 3.47 mmol) and sodium tracetoxyborohydride (490 mg, 2.31 mmol). The RM was stirred 7 h at rt then were added at 1.5 h interval acetaldehyde (77 mg, 1.75 mmol) and sodium tracetoxyborohydride (490 mg, 2.31 mmol). After 15 h stirring at rt, the reaction mixture was diluted with dichloromethane and quenched with saturated aqueous NaHCO3. The aqueous layer was extracted with dichloromethane and the combined organic layers were dried over Na2SO4, filtered and evaporated. The crude product was purified by flash chromatography (DCM/iPrOH 1% to 3.5%) to give the title compound as a yellowish oil. (HPLC: tR 2.31 min (Method A); M+H=229, 231 MS-ES)
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Synthesis routes and methods II

Procedure details

To a solution of 3-amino-5-bromopyridine (CAS#13535-01-8, 520 mg, 3.0 mmol) in THF (12 mL) at −78° C. was added potassium bis(trimethylsilyl)amide (0.5 M in toluene, 6.9 mL, 3.45 mmol). The reaction was stirred for 20 minutes at −78° C. and was then charged with iodoethane (0.25 mL, 3.15 mmol). The reaction was stiffed for an additional 30 minutes, at which time mixture was charged with additional potassium bis(trimethylsilyl)amide (0.5 M in toluene, 6.9 mL, 3.45 mmol) and iodoethane (0.25 mL, 3.15 mmol). The reaction was then permitted to warm to −20° C. over 2 h at which time it was quenched with aqueous ammonium hydroxide (5 mL) and was stirred for 30 minutes at room temperature. The reaction was then diluted with brine and ethyl acetate. The layers were separated and the aqueous layer was extracted two additional times. The organic layers were combined, dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting residue was purified by silica gel flash chromatography (ethyl acetate-heptane, 0 to 60%) to afford both (5-bromo-pyridin-3-yl)-ethyl-amine and (5-bromo-pyridin-3-yl)-diethyl-amine separately.
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